molecular formula C9H11ClN2O2 B1597803 2-(3-Chlorophenoxy)propanohydrazide CAS No. 52094-95-8

2-(3-Chlorophenoxy)propanohydrazide

Cat. No.: B1597803
CAS No.: 52094-95-8
M. Wt: 214.65 g/mol
InChI Key: JWCIAHXGSIKKMH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)propanohydrazide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Chlorphenesin, a compound closely related to 2-(3-Chlorophenoxy)propanohydrazide, demonstrates antimicrobial properties against various pathogens like dermatophytes, Candida albicans, Trichomonas vaginalis, and certain bacteria. It has been used topically for treating dermatophytosis of the feet since 1940 (Montoro et al., 1997).

Environmental Science

A study on chlorophenoxy herbicides, which are structurally similar to this compound, highlighted their degradation in acidic solutions, leading to complete mineralization under specific conditions (Pignatello, 1992).

Vibrational Circular Dichroism Studies

The enantiomers of 2-(3-Chlorophenoxy)propanoic acid, a compound related to this compound, have been studied using vibrational circular dichroism (VCD) to determine their absolute configurations (He & Polavarapu, 2005).

Surface Science

Research exploring the interaction between 2-chlorophenol and copper surfaces has implications for understanding the catalyzed formation of dioxin compounds, which is relevant to the study of chlorophenoxy compounds (Altarawneh et al., 2008).

Insect Growth Regulation

A novel compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and studied for its potential as an insect growth regulator, demonstrating significant bioactivity (Devi & Awasthi, 2022).

Properties

IUPAC Name

2-(3-chlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCIAHXGSIKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385338
Record name 2-(3-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-95-8
Record name 2-(3-Chlorophenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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